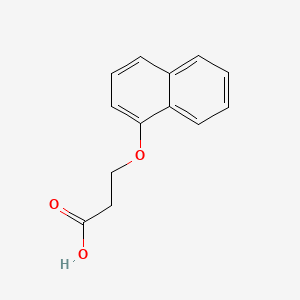

3-(Naphthalen-1-yloxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLBWCCELAOKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871970 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-41-0 | |

| Record name | Propionic acid, 3-(1-naphthyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016563410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-NAPHTHOXY)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Naphthalen-1-yloxy)propanoic acid chemical properties

An In-Depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule incorporating a naphthalene core and a carboxylic acid moiety. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its application in research and development.

Core Compound Properties and Identifiers

This compound is a solid organic compound whose structure features a propanoic acid chain linked to a naphthalene ring via an ether bond. This unique combination of a bulky, hydrophobic aromatic system and a polar, acidic functional group dictates its chemical behavior and potential applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(1-Naphthoxy)propionic acid, 3-(1-naphthyloxy)propanoic acid | [1][2] |

| CAS Number | 16563-41-0 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| Appearance | White to pale yellow powder | [3] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

| Descriptor | Value | Reference |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The XLogP3 value of 3.1 suggests a significant degree of lipophilicity, indicating good solubility in organic solvents and potential for membrane permeability. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor (the ether and carbonyl oxygens) sites allows for complex intermolecular interactions.[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the reaction of 1-naphthol with a suitable 3-carbon carboxylic acid synthon, typically a 3-halopropanoic acid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from 1-naphthol and 3-bromopropanoic acid. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Materials:

-

1-Naphthol

-

3-Bromopropanoic acid

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Suitable solvent for reaction (e.g., Ethanol or DMF)

-

Extraction solvent (e.g., Ethyl acetate)

Procedure:

-

Deprotonation of 1-Naphthol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol in the chosen solvent.

-

Add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or pellets).

-

Stir the mixture at room temperature or with gentle heating.

-

Causality: Sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl group of 1-naphthol. This is a crucial activation step, as the resulting sodium 1-naphthoxide is a much stronger nucleophile than the neutral 1-naphthol, which is necessary for the subsequent substitution reaction.

-

-

Nucleophilic Substitution:

-

To the solution of sodium 1-naphthoxide, add a solution of 3-bromopropanoic acid (1.0 to 1.1 equivalents) in the same solvent, dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The nucleophilic naphthoxide ion attacks the electrophilic carbon atom bearing the bromine atom in 3-bromopropanoic acid via an Sₙ2 mechanism. This displaces the bromide leaving group and forms the C-O ether bond. The carboxylate end of the bromo-acid is deprotonated under these basic conditions.

-

-

Work-up and Acidification:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in water. Wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted 1-naphthol.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate should form.

-

Causality: Acidification serves two purposes: it protonates the sodium carboxylate salt of the product, rendering it insoluble in water, and it neutralizes any excess sodium hydroxide.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the naphthyl ether.

Reactivity Map

Caption: Key reactive sites of this compound.

Carboxylic Acid Group

As a carboxylic acid, this molecule undergoes a range of characteristic reactions.[4][5]

-

Acidity: It is a moderate-strength acid and will readily react with bases to form carboxylate salts.[4][6] This property is fundamental to its purification, as it allows for separation from non-acidic impurities via aqueous extraction.

-

Esterification: In the presence of an alcohol and an acid catalyst, it can be converted into its corresponding ester. This is a common derivatization for modifying solubility or for use in further synthetic steps.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(naphthalen-1-yloxy)propan-1-ol.

Naphthyl Ether Group

The ether linkage is generally stable under neutral, basic, and mild acidic conditions. However, it can be cleaved under harsh conditions, typically by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would yield 1-naphthol and 3-halopropanoic acid.

The ether oxygen atom is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the naphthalene ring. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at positions 2 and 4 of the naphthalene ring system.

Potential Applications and Research Context

While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate and building block in several areas of chemical research:

-

Organic Synthesis: It serves as a versatile precursor for more complex molecules. The carboxylic acid handle allows for coupling reactions (e.g., amide bond formation), while the naphthalene moiety can be further functionalized.

-

Drug Discovery: Aryloxyalkanoic acids are a known structural motif in medicinal chemistry. Analogues of this compound could be explored as scaffolds for developing new therapeutic agents. For instance, related amino acid derivatives are used in neuroscience research and pharmaceutical development.[7]

-

Materials Science: The rigid and fluorescent naphthalene group suggests potential use in the development of functionalized polymers, sensors, or other advanced materials.[7]

Safety and Handling

Based on GHS classifications for similar aryloxyalkanoic acids and related compounds, this compound should be handled with appropriate care.

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H318/H319 | Causes serious eye damage/irritation | [1][8] |

| H335 | May cause respiratory irritation | [1] |

| H400 | Very toxic to aquatic life | [1] |

Handling Recommendations:

-

Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Dispose of contents/container to an approved waste disposal plant.[9]

References

- 1. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(1-Naphthyl)propionic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. quora.com [quora.com]

- 5. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Naphthalenepropionic acid | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic Acid

CAS Number: 16563-41-0

Introduction: Unveiling the Potential of a Versatile Naphthalene Derivative

3-(Naphthalen-1-yloxy)propanoic acid is a member of the arylpropionic acid family, a class of compounds renowned for its diverse pharmacological activities.[1][2][3][4][5] The incorporation of the bulky, lipophilic naphthalene ring system suggests a potential for unique interactions with biological targets, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential biological applications, offering a technical resource for scientists exploring its therapeutic promise.

While direct and extensive research on this specific molecule is emerging, this guide will draw upon established principles and data from closely related analogues to provide a robust framework for its scientific exploration. The core structure, a propanoic acid tethered to a naphthalene ring via an ether linkage, is a recurring motif in medicinally relevant molecules.[6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | PubChem[7] |

| Molecular Weight | 216.23 g/mol | PubChem[7] |

| CAS Number | 16563-41-0 | PubChem[7] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge |

| XLogP3 | 3.1 | PubChem[7] |

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[8][9][10][11] This robust Sₙ2 reaction involves the nucleophilic attack of the naphthoxide ion on an alkyl halide. The overall synthetic strategy is a two-step process: formation of the ethyl ester followed by hydrolysis to the carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of Ethyl 3-(naphthalen-1-yloxy)propanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalen-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The use of a mild inorganic base is crucial to deprotonate the phenolic hydroxyl group to form the more nucleophilic naphthoxide ion.

-

Alkylation: To the stirred suspension, add ethyl 3-bromopropanoate (1.2 eq.) dropwise at room temperature. The use of a primary alkyl halide is essential for an efficient Sₙ2 reaction, minimizing the potential for elimination side reactions.[10]

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified ethyl 3-(naphthalen-1-yloxy)propanoate in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux.

-

Monitoring: Monitor the hydrolysis by TLC until the starting material is no longer detectable.

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with 1M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

-

Recrystallization: For further purification, the crude acid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[12]

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, as well as the methylene protons of the propanoic acid chain.[13] The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.[14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound.[16][17] A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form.

Caption: Analytical workflow for this compound.

Potential Biological Activities and Therapeutic Applications

Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests several promising avenues for investigation.

Potential as an Anti-inflammatory Agent

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The arylpropionic acid moiety is a classic pharmacophore for COX inhibition.

Antimicrobial Properties

Naphthalene derivatives have been reported to possess a broad spectrum of antimicrobial activities.[18] The lipophilic nature of the naphthalene ring may facilitate the disruption of microbial cell membranes.

Anticancer Potential

Various naphthalene-containing compounds have been investigated for their anticancer properties. The potential mechanisms of action are diverse and may involve the inhibition of key signaling pathways or the induction of apoptosis.

Metabolic Regulation

Derivatives of naphthalen-2-yloxy propionic acid have been shown to exhibit hypolipidemic activity, suggesting a potential role in the management of metabolic disorders.

Caption: Potential therapeutic applications of the core compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[7] It is also considered very toxic to aquatic life.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a versatile chemical scaffold with significant potential for drug discovery and development. Its straightforward synthesis via the Williamson ether reaction makes it an accessible starting point for the generation of a diverse library of derivatives. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the established pharmacological profile of the arylpropionic acid and naphthalene moieties provides a strong rationale for its investigation in the fields of inflammation, infectious diseases, oncology, and metabolic disorders. This technical guide serves as a foundational resource to empower researchers to explore the full therapeutic potential of this promising molecule.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijpsr.com [ijpsr.com]

- 6. 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. scribd.com [scribd.com]

- 13. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. hmdb.ca [hmdb.ca]

- 15. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. dream.cnrs.fr [dream.cnrs.fr]

- 17. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(Naphthalen-1-yloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast landscape of organic molecules, aryl propionic acid derivatives hold a significant place, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide provides a comprehensive technical overview of the synthesis of a promising member of this class: 3-(Naphthalen-1-yloxy)propanoic acid. This molecule, featuring a naphthalene core linked to a propanoic acid moiety via an ether linkage, presents a scaffold with considerable potential for further elaboration and investigation in medicinal chemistry.

This document is intended for researchers and scientists in both academic and industrial settings. It offers a detailed examination of the synthetic pathway, mechanistic insights, a step-by-step experimental protocol, and a thorough discussion of the characterization and safety considerations. By providing a robust and well-referenced resource, we aim to empower researchers to confidently synthesize and explore the potential of this compound and its derivatives.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis . This venerable yet highly effective SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3]

The overall transformation can be represented as follows:

Caption: Overall schematic of the Williamson ether synthesis for this compound.

The reaction proceeds in two key steps:

-

Deprotonation of 1-Naphthol: 1-Naphthol, being phenolic, is sufficiently acidic to be deprotonated by a moderately strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This in situ deprotonation generates the highly nucleophilic 1-naphthoxide anion.

-

Nucleophilic Attack: The 1-naphthoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom of 3-bromopropanoic acid that bears the bromine atom. This concerted SN2 displacement results in the formation of the ether linkage and the expulsion of the bromide ion.

The choice of a primary alkyl halide, such as 3-bromopropanoic acid, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary halides.[2][3]

Detailed Experimental Protocol

This section provides a representative, detailed protocol for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 1-Naphthol | C₁₀H₈O | 144.17 | 90-15-3 | Harmful if swallowed or in contact with skin, causes serious eye damage.[4] |

| 3-Bromopropanoic Acid | C₃H₅BrO₂ | 152.97 | 590-92-1 | Causes severe skin burns and eye damage. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Causes severe skin burns and eye damage. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable, may form explosive peroxides. |

| Hydrochloric Acid (6 M) | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | May cause mild irritation. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |

| Recrystallization Solvent | e.g., Ethanol/Water | - | - | Flammable (Ethanol). |

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (e.g., 10.0 g, 0.069 mol) in an aqueous solution of sodium hydroxide (e.g., 6.0 g, 0.15 mol in 50 mL of water). Stir the mixture until the 1-naphthol has completely dissolved to form a clear solution of sodium 1-naphthoxide.

-

To this solution, add 3-bromopropanoic acid (e.g., 11.6 g, 0.076 mol) portion-wise.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Purification:

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.[5] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

-

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following techniques are recommended:

-

Melting Point: The purified product should exhibit a sharp melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, as well as two triplets corresponding to the two methylene groups of the propanoic acid side chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene ring, and the methylene carbons of the side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Safety Considerations

It is of utmost importance to handle all chemicals with care and to be fully aware of their potential hazards.

-

1-Naphthol: Harmful if swallowed or in contact with skin and causes serious eye damage.[4] Avoid inhalation of dust and ensure good ventilation.

-

3-Bromopropanoic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care, avoiding any direct contact.

-

Sodium Hydroxide: A strong base that is highly corrosive and can cause severe burns to the skin and eyes.

-

Diethyl Ether: Highly flammable and can form explosive peroxides upon standing. Work in a well-ventilated fume hood away from any sources of ignition.

-

Hydrochloric Acid: A strong acid that is corrosive and can cause severe burns.

Always consult the Safety Data Sheets (SDS) for each chemical before use and follow all institutional safety protocols.

Applications in Drug Development

Aryl propionic acid derivatives are a well-established class of compounds with significant therapeutic applications.[1] The naphthalen-1-yloxy moiety in the target molecule is a key structural feature found in various biologically active compounds. For instance, derivatives of (naphthalen-yloxy)propanoic acid have been investigated as potential therapeutic agents.

One notable area of interest is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin and leptin signaling pathways.[7] Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. The structural features of this compound make it an attractive starting point for the design and synthesis of novel PTP1B inhibitors.

Furthermore, naphthalene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[8] The unique electronic and steric properties of the naphthalene ring system can facilitate interactions with various biological targets. Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in oncology.[9]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis. By detailing the reaction mechanism, providing a step-by-step experimental protocol, and discussing the necessary characterization and safety precautions, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The potential of this compound as a building block for the development of novel therapeutic agents underscores the importance of a thorough understanding of its synthesis and properties. It is our hope that this guide will facilitate further research and innovation in the exciting area of drug discovery.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. codeconcepts.co.in [codeconcepts.co.in]

An In-depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic acid: Molecular Structure, Properties, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of 3-(naphthalen-1-yloxy)propanoic acid, a versatile carboxylic acid derivative that has garnered interest in medicinal chemistry and materials science. This document delves into the molecule's fundamental characteristics, including its detailed molecular structure and weight, and explores its physicochemical properties. Furthermore, this guide outlines a standard synthetic protocol, discusses the compound's relevance in the development of therapeutic agents, particularly as a scaffold for enzyme inhibitors, and provides essential safety and handling information. A comparative analysis with its constitutional isomer, 3-(naphthalen-2-yloxy)propanoic acid, is also presented to offer a complete chemical profile. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's properties and potential applications.

Introduction

This compound is an aromatic carboxylic acid characterized by a naphthalene ring linked to a propanoic acid moiety through an ether bond. The unique structural features of this molecule, particularly the bulky, lipophilic naphthalene group combined with the acidic carboxyl functional group, make it an interesting building block in various fields of chemical research. Its derivatives have shown promise in the development of novel therapeutic agents, underscoring the importance of a detailed understanding of its chemical and physical properties. This guide aims to provide a consolidated resource for scientists working with or considering the use of this compound in their research endeavors.

Molecular Structure and Weight

The fundamental identity of a chemical compound is defined by its molecular structure and weight. These parameters are crucial for its characterization, reactivity, and interactions with biological systems.

Molecular Structure

The molecular structure of this compound consists of a propanoic acid molecule where one of the hydrogen atoms of the hydroxyl group has been replaced by a naphthalen-1-yl group via an ether linkage at the 3-position of the propanoic acid chain. The naphthalene ring system is attached at its 1-position (alpha-position).

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of this compound.

Molecular Identifiers and Weight

A summary of the key molecular identifiers and weight for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 216.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 16563-41-0 | --INVALID-LINK-- |

| SMILES | C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O | --INVALID-LINK-- |

| InChI Key | JPLBWCCELAOKOU-UHFFFAOYSA-N | --INVALID-LINK-- |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in various chemical and biological systems.

| Property | Value | Source |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 157-159 °C | --INVALID-LINK-- |

| Boiling Point | 297.96 °C at 760 mmHg (predicted) | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | --INVALID-LINK-- |

| LogP | 2.857 (predicted) | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bonds | 4 | --INVALID-LINK-- |

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 1-naphthol reacts with a 3-halopropanoic acid or its ester.

General Synthetic Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for Williamson ether synthesis.

Materials:

-

1-Naphthol

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes. Then, add ethyl 3-bromopropanoate (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(naphthalen-1-yloxy)propanoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists, primarily due to the favorable physicochemical properties conferred by the naphthalene ring system. This moiety can engage in hydrophobic and π-stacking interactions within the binding sites of biological targets.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Derivatives of this compound have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The naphthalenyloxy moiety can serve as a phosphotyrosine mimetic, binding to the active site of the enzyme.

Mechanism of PTP1B Inhibition:

Caption: Simplified mechanism of PTP1B inhibition by naphthalenyloxy derivatives.

Experimental Protocol: PTP1B Inhibition Assay

The following is a generalized protocol for an in vitro PTP1B enzymatic assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP)

-

Test compound (this compound derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the PTP1B enzyme solution, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the pNPP solution to each well to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37 °C for 30 minutes. The enzymatic hydrolysis of pNPP produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Comparative Analysis with 3-(Naphthalen-2-yloxy)propanoic acid

3-(Naphthalen-2-yloxy)propanoic acid is a constitutional isomer of the title compound, with the only difference being the point of attachment of the propanoic acid chain to the naphthalene ring (2-position or beta-position). While structurally similar, this subtle change can lead to differences in their physicochemical and biological properties.

| Property | This compound | 3-(Naphthalen-2-yloxy)propanoic acid |

| CAS Number | 16563-41-0 | 16563-43-2 |

| Molecular Weight | 216.23 g/mol | 216.23 g/mol |

| Steric Hindrance | The 1-position is more sterically hindered due to the adjacent peri-hydrogen at the 8-position. | The 2-position is less sterically hindered. |

| Electronic Properties | The electronic properties of the naphthalene ring are influenced by the ether linkage at the more reactive alpha-position. | The electronic properties are influenced by the linkage at the less reactive beta-position. |

| Biological Activity | The specific spatial arrangement of the 1-isomer may lead to different binding affinities and selectivities for biological targets compared to the 2-isomer. | The different orientation of the propanoic acid chain relative to the naphthalene ring can result in altered interactions with enzyme active sites. |

The difference in steric and electronic environments between the 1- and 2-positions of the naphthalene ring can significantly impact the reactivity of the molecule and its ability to fit into the binding pockets of enzymes. Therefore, when designing derivatives for biological applications, the choice of isomer is a critical consideration.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and a range of interesting physicochemical properties. Its synthesis is straightforward, making it an accessible building block for further chemical modifications. The potential of its derivatives as enzyme inhibitors, particularly for PTP1B, highlights its importance in the field of drug discovery. This technical guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, and it is hoped that this information will be a valuable resource for researchers and scientists in their ongoing work.

A Guide to the Spectroscopic Characterization of 3-(Naphthalen-1-yloxy)propanoic Acid

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, let's consider the structure of 3-(Naphthalen-1-yloxy)propanoic acid. The molecule consists of a naphthalene ring system linked via an ether oxygen to a propanoic acid chain. This combination of an aromatic moiety and a carboxylic acid functional group will give rise to distinct and predictable signals in each spectroscopic method.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of unique proton environments and their connectivity. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative atoms and aromatic rings causing significant deshielding (a downfield shift).

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2] |

| b | ~7.8-8.2 | Multiplet | 2H | Naphthyl H | Protons on the naphthalene ring are in the characteristic aromatic region. Specific assignments for each naphthyl proton are complex without 2D NMR data. |

| c | ~7.3-7.6 | Multiplet | 4H | Naphthyl H | These aromatic protons will appear as a complex multiplet pattern typical of a substituted naphthalene system. |

| d | ~6.8-7.0 | Doublet or Doublet of Doublets | 1H | Naphthyl H (adjacent to oxygen) | The proton ortho to the ether linkage will be shifted slightly upfield relative to other aromatic protons due to the electron-donating effect of the oxygen. |

| e | ~4.3 | Triplet | 2H | -O-CH₂ -CH₂-COOH | These protons are adjacent to the electronegative ether oxygen, resulting in a significant downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group. |

| f | ~2.9 | Triplet | 2H | -O-CH₂-CH₂ -COOH | These protons are adjacent to the carbonyl group, which also causes deshielding, though less so than the ether oxygen. They will appear as a triplet from coupling with the -O-CH₂- group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon environment. The chemical shifts are indicative of the type of carbon (alkane, aromatic, carbonyl).

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~170-185 | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[1][3] |

| 2 | ~155 | Naphthyl C -O | The aromatic carbon directly bonded to the ether oxygen is deshielded due to the oxygen's electronegativity. |

| 3 | ~110-135 | Naphthyl C H and Quaternary C | The remaining eight carbons of the naphthalene ring will appear in the typical aromatic region.[3] |

| 4 | ~65-70 | -O-C H₂- | The carbon attached to the ether oxygen is shifted downfield. |

| 5 | ~35-40 | -C H₂-COOH | The carbon alpha to the carbonyl group is also deshielded. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[1] |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | This is a classic absorption for the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[1] |

| ~3050 | Medium | C-H stretch | Aromatic | C-H stretching vibrations on the naphthalene ring appear just above 3000 cm⁻¹. |

| 1500-1600 | Medium-Strong | C=C stretch | Aromatic | These absorptions are due to the carbon-carbon double bond stretching within the naphthalene ring. |

| ~1250 | Strong | C-O stretch | Ether & Carboxylic Acid | A strong C-O stretching band is expected for the aryl ether and the carboxylic acid. |

| 700-900 | Strong | C-H bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum (of the empty sample compartment or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: IR Spectroscopy Workflow (ATR)

Caption: Workflow for ATR-FTIR spectroscopy.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₃H₁₂O₃), the molecular weight is 216.23 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 216 | [M]⁺ | The molecular ion peak, representing the intact molecule with one electron removed. |

| 144 | [C₁₀H₈O]⁺ | A likely major fragment resulting from the cleavage of the bond between the ether oxygen and the propanoic acid chain, representing the naphthoxy cation. |

| 115 | [C₉H₇]⁺ | Loss of a CHO group from the naphthoxy fragment. |

| 73 | [C₃H₅O₂]⁺ | The propanoic acid chain fragment. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS would be the preferred method.

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to keep the molecular ion intact.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Diagram 3: LC-MS Logical Flow

Caption: Logical flow of an LC-MS experiment.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. This guide provides a robust framework for predicting and understanding the key spectroscopic features of this molecule. By grounding these predictions in the fundamental principles of each technique, researchers and drug development professionals can confidently approach the characterization of this and other novel chemical entities, ensuring the scientific integrity of their work.

References

Solubility of 3-(Naphthalen-1-yloxy)propanoic acid in different solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Naphthalen-1-yloxy)propanoic Acid

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of this compound, a molecule of interest for its potential applications in synthetic chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying scientific principles that govern experimental design and data interpretation. We will detail the critical physicochemical properties of the target compound, present a validated, step-by-step protocol for determining thermodynamic solubility via the gold-standard shake-flask method, and analyze the expected solubility trends across a spectrum of chemically diverse solvents.[3][4]

Physicochemical Characterization and Solubility Predictions

Before any experimental work commences, a thorough understanding of the molecule's intrinsic properties is paramount. These characteristics allow us to anticipate its behavior and design a logical experimental strategy. This compound is a multifaceted molecule featuring a large, hydrophobic naphthalene ring, a flexible ether linkage, and an ionizable carboxylic acid group.

The interplay between these features dictates its solubility. The bulky, nonpolar naphthalene moiety will dominate interactions in nonpolar solvents while significantly limiting aqueous solubility. Conversely, the carboxylic acid group (an acidic proton donor and hydrogen bond acceptor) and the ether oxygen (a hydrogen bond acceptor) provide sites for interaction with polar solvents. The ionizability of the carboxylic acid means its solubility in aqueous media will be highly dependent on pH.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | PubChem[6] |

| Molecular Weight | 216.23 g/mol | PubChem[6] |

| XLogP3-AA (Predicted) | 3.1 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| pKa (Predicted) | ~4.5 - 5.0 | Typical for propanoic acids |

The positive XLogP3 value of 3.1 indicates a significant lipophilic character, predicting poor solubility in water and good solubility in less polar organic solvents.[6] The presence of both hydrogen bond donor and acceptor sites suggests that polar protic and aprotic solvents capable of hydrogen bonding will be effective at solvating the molecule.

The Gold Standard: Thermodynamic Solubility Determination

For robust and reliable data essential for late-stage development and formulation, thermodynamic solubility must be measured.[2][7] Unlike kinetic solubility, which can overestimate values due to the formation of supersaturated solutions or metastable solid forms, thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound.[3][5] The saturation shake-flask method is the most reliable and widely accepted technique for this purpose.[3][4][8]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system to ensure equilibrium is genuinely achieved.

Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.[3]

Step-by-Step Methodology:

-

Vessel Preparation: Add an excess amount of crystalline this compound to several sealed, inert glass vials (e.g., 8 mL amber glass vials). "Excess" means enough solid will remain undissolved at the end of the experiment, which can be confirmed visually.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[2][7] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.

-

Scientist's Insight: The 24-hour time point is a standard starting point, but true equilibrium must be confirmed. To do this, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[9] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all particulate matter.

-

Trustworthiness Check: This filtration step is critical. Any suspended microcrystals in the analyzed sample will artificially inflate the measured solubility.

-

-

Sample Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.[5][7]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Figure 1: Validated workflow for the Shake-Flask solubility determination method.

Solubility Profile & Data Interpretation

The following table presents an illustrative solubility profile for this compound. These values are representative examples based on the molecule's physicochemical properties and are intended to guide researchers.

Table 2: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) | Rationale |

| Water (pH 7.0) | Polar Protic | 10.2 | < 0.01 | Large hydrophobic naphthalene group dominates; limited ionization at neutral pH. |

| Ethanol | Polar Protic | 4.3 | ~25 - 50 | Good balance. Ethyl group interacts with naphthalene; hydroxyl group forms H-bonds with the carboxylic acid and ether. |

| Acetone | Polar Aprotic | 5.1 | > 100 | Strong dipole-dipole interactions and ability to accept H-bonds from the carboxylic acid promote high solubility. |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~50 - 75 | The ester functionality provides polarity, while the ethyl groups offer favorable interactions with the nonpolar regions. |

| Dichloromethane | Polar Aprotic | 3.1 | > 100 | Effective at solvating large organic molecules with moderate polarity. |

| Hexane | Nonpolar | 0.1 | < 0.1 | Highly nonpolar solvent cannot effectively solvate the polar carboxylic acid and ether groups. |

Analysis of Trends: The data clearly illustrates the principle of "like dissolves like." Solubility is extremely low in the highly polar solvent, water, and the nonpolar solvent, hexane. The highest solubility is predicted in polar aprotic solvents like Acetone and Dichloromethane, which can effectively solvate the entire molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like water's. Polar protic solvents like ethanol represent a middle ground, capable of interacting with both the polar and nonpolar regions of the molecule.

Visualizing the Structure-Solubility Relationship

The solubility of a molecule is not a monolithic property but a composite of contributions from its constituent functional groups. This relationship can be visualized to better understand its behavior.

Figure 2: Logical relationship between functional groups and solubility drivers.

Conclusion

This technical guide establishes a robust framework for determining and interpreting the solubility of this compound. By integrating an understanding of its physicochemical properties with a rigorous experimental methodology like the shake-flask method, researchers can generate high-quality, reliable data. The provided analysis demonstrates how the interplay between the hydrophobic naphthalene core and the polar carboxylic acid and ether functionalities results in a solubility profile that is highly dependent on the choice of solvent. This systematic approach is indispensable for guiding formulation development, process optimization, and further research in the fields of medicinal and materials chemistry.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Potential biological activity of 3-(Naphthalen-1-yloxy)propanoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 3-(Naphthalen-1-yloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a naphthalene core linked to a propanoic acid moiety through an ether bond. While direct and extensive research on this specific molecule is nascent, its structural components are present in numerous compounds with significant and diverse biological activities. The naphthalene group is a well-known pharmacophore found in various approved drugs and clinical candidates, conferring properties that can influence protein-protein interactions and membrane transport. The propanoic acid side chain is also a common feature in bioactive molecules, notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This guide synthesizes existing research on structurally related compounds to build a scientifically rigorous framework for investigating the potential biological activities of this compound. We will explore its potential as an anticancer agent, a modulator of plant growth through auxin-like activity, and an antimicrobial compound. For each potential application, we will provide the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide future research.

Potential Anticancer Activity

The naphthalene scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer properties[2][3][4]. Its rigid, planar, and lipophilic nature allows it to participate in various biological interactions, including intercalation with DNA and binding to hydrophobic pockets of proteins. Furthermore, derivatives of propionic acid have been shown to induce cell death in cancer cells[5]. This convergence of structural precedents provides a strong rationale for investigating the anticancer potential of this compound.

Rationale and Potential Mechanisms

Structurally similar molecules provide compelling clues to potential mechanisms of action. For instance, the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has demonstrated promising anticancer effects by inducing both apoptosis and necrosis in a variety of human cancer cell lines[6]. This suggests that the 3-(naphthalene-1-yloxy)propan-2-ol core, which is structurally very similar to our topic compound, is a key contributor to its cytotoxic activity. Additionally, other naphthalene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and metastasis[2]. The propionic acid moiety itself has been found to induce autophagy and apoptosis in cervical cancer cells, mediated by the generation of reactive oxygen species (ROS) and inhibition of the NF-κB and AKT/mTOR signaling pathways[5].

Therefore, plausible anticancer mechanisms for this compound could involve:

-

Induction of Apoptosis: Triggering programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Pro-survival Signaling: Targeting key pathways like STAT3 or PI3K/AKT/mTOR that are often constitutively active in cancer.

-

Induction of Autophagy: Modulating the cellular self-degradation process, which can lead to cell death in some contexts.

Experimental Workflow for Anticancer Evaluation

A systematic approach is required to screen for and characterize the potential anticancer activity of this compound. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Detailed Experimental Protocols

1.3.1. Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

1.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are apoptotic, and Annexin V/PI positive cells are late apoptotic or necrotic.

Hypothetical Data Summary

The following table presents a hypothetical summary of results from the initial anticancer screening.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colorectal Carcinoma | 18.5 |

| HepG2 | Hepatocellular Carcinoma | 35.1 |

Potential as an Auxin Biosynthesis or Transport Modulator

Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development, including cell division, elongation, and differentiation[7][8]. The structural similarity of this compound to known synthetic auxins and auxin transport inhibitors, such as Naphthalene-1-acetic acid (NAA), makes it a candidate for modulating auxin-related pathways in plants[7].

Rationale and Potential Mechanisms

Research has shown that aminooxy-naphthylpropionic acid derivatives can act as inhibitors of auxin biosynthesis by targeting the enzyme TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1)[9]. Furthermore, aryl-substituted alpha-aminooxycarboxylic acids, including a naphthyl analog, have been identified as a new class of auxin transport inhibitors that compete for the N-1-naphthylphthalamic acid (NPA) binding site[10]. These findings suggest that the naphthalene and propanoic acid components of our target molecule could interact with key proteins in the auxin biosynthesis or transport pathways.

Potential mechanisms include:

-

Competitive inhibition of auxin receptors: The molecule could mimic natural auxins and bind to receptors like TIR1/AFB, either activating or blocking the downstream signaling cascade.

-

Inhibition of auxin biosynthesis enzymes: It might inhibit key enzymes such as TAA1, leading to a reduction in endogenous auxin levels.

-

Blocking of auxin transport: The compound could interfere with auxin efflux carriers (PIN proteins) or influx carriers (AUX/LAX proteins), disrupting the polar transport of auxin and leading to developmental defects.

Experimental Workflow for Auxin Activity Evaluation

The following workflow can be used to investigate the auxin-like or anti-auxin activity of the compound.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Naphthalen-1-yloxy)propanoic acid derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Derivatization of 3-(Naphthalen-1-yloxy)propanoic Acid

Introduction: The Naphthyloxypropanoic Acid Scaffold

The this compound moiety represents a privileged scaffold in medicinal chemistry and materials science. As a derivative of aryl propionic acids, a class well-known for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this structure combines the rigid, lipophilic naphthalene ring system with a flexible propanoic acid side chain.[1][2][3] This unique combination imparts specific steric and electronic properties that are key to its diverse biological activities.

Derivatives of this core structure have been investigated for a range of therapeutic applications, including as hypolipidemic agents for managing cholesterol, protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential diabetes treatment, and as insect growth regulators.[4][5][6] This guide provides a comprehensive overview of the primary synthetic routes to this compound, details the mechanistic underpinnings of these reactions, and explores strategies for the synthesis of its diverse derivatives.

Core Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely employed method for constructing the ether linkage in this compound is the Williamson ether synthesis.[7][8][9] This robust S(_N)2 reaction is ideal for coupling an alkoxide (or in this case, a phenoxide) with a primary alkyl halide.[9][10]

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot process:

-

Deprotonation: 1-Naphthol, a weakly acidic phenol, is treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to generate the highly nucleophilic sodium or potassium 1-naphthoxide salt. This step is critical as the neutral hydroxyl group of 1-naphthol is not a sufficiently powerful nucleophile to initiate the reaction.

-

Nucleophilic Substitution (S(_N)2): The resulting naphthoxide ion attacks the electrophilic carbon atom of a 3-halopropanoic acid (e.g., 3-bromopropanoic acid). This carbon bears a good leaving group (Br⁻). The reaction follows a bimolecular nucleophilic substitution (S(_N)2) pathway, where the nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[7][9] The reaction is most efficient with primary halides, as steric hindrance in secondary or tertiary halides can lead to competing elimination reactions.[9][10]

The overall workflow for this core synthesis is depicted below.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

Materials:

-

1-Naphthol

-

3-Bromopropanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-